molecular formula C15H15FN2O3 B2968203 1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795362-66-1

1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2968203
CAS No.: 1795362-66-1
M. Wt: 290.294
InChI Key: WDJWQAWYQRFMRG-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds . This compound also contains an azetidine ring, which is a four-membered ring with one nitrogen atom . The azetidine ring is less strained than the three-membered aziridine system, and as a result, azetidines show fewer exceptional properties associated with aziridines .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an azetidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The azetidine ring in spirocyclic β-lactams may be at positions C3 and/or C4 .

Scientific Research Applications

Synthesis and Nicotinic Acetylcholine Receptor Binding Properties

One study focused on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of a related compound, highlighting its potent and selective ligand properties for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This study is crucial for developing new diagnostic tools and understanding the receptor's role in various neurological conditions (Doll et al., 1999).

Biotransformation and Metabolic Fate

Another study explored the biotransformation of β-secretase inhibitors, providing insight into the metabolic pathways of structurally related compounds. Understanding these pathways is vital for drug development and safety evaluations (Lindgren et al., 2013).

Potential Antidepressant and Nootropic Agents

Research into the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone highlights the potential of these compounds as antidepressant and nootropic agents. This opens up avenues for developing new treatments for mental health conditions (Thomas et al., 2016).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies

A strategic approach to synthesizing spirooxindole pyrrolidine derivatives demonstrated their significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These findings suggest the potential of such compounds in treating various infectious diseases (Haddad et al., 2015).

Anticancer and Antimicrobial Activities

The synthesis of chalcone-imide derivatives and their evaluation for anticancer and antimicrobial activities, along with enzyme inhibition profiles, underline the therapeutic potential of these compounds against cancer and microbial infections (Kocyigit et al., 2018).

Affinity for Nicotinic Acetylcholine Receptors

Another study synthesized and evaluated the in vitro nicotinic acetylcholine receptor binding of halo-substituted analogues of A-85380, providing insights into the development of new pharmacological probes and potential medications targeting nAChRs (Koren et al., 1998).

Inhibitors Against Malaria

Research on the synthesis of novel hybrid quinazolin-2,4-dione analogs and their in silico molecular docking studies against Plasmodium falciparum suggests potential avenues for antimalarial drug development (Abdelmonsef et al., 2020).

Future Directions

The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of efficient and rapid procedures for the formation of similar compounds could also be a future direction .

Mechanism of Action

    Target of Action

    Pyrrolidine derivatives have been found to exhibit selectivity for various biological targets, contributing to their diverse range of biological activities .

    Mode of Action

    The mode of action of pyrrolidine derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with .

    Biochemical Pathways

    Pyrrolidine derivatives can influence a variety of biochemical pathways, again depending on their specific structure and target .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine derivatives can be influenced by factors such as the compound’s stereochemistry and the presence of functional groups .

    Result of Action

    The molecular and cellular effects of pyrrolidine derivatives can include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities, among others .

    Action Environment

    The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Properties

IUPAC Name

1-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-11-3-1-10(2-4-11)7-15(21)17-8-12(9-17)18-13(19)5-6-14(18)20/h1-4,12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJWQAWYQRFMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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